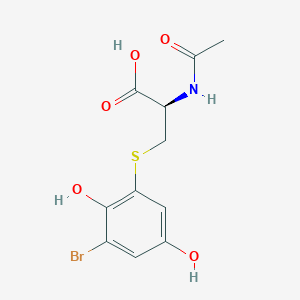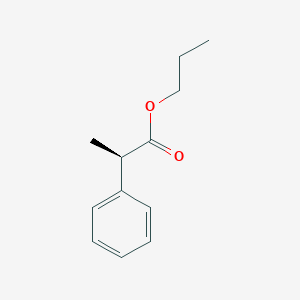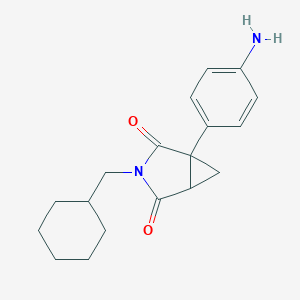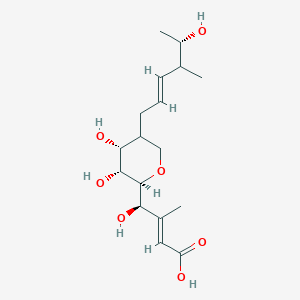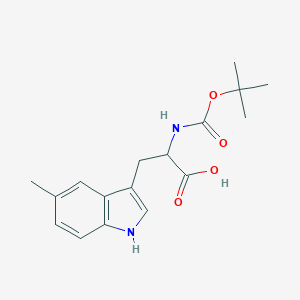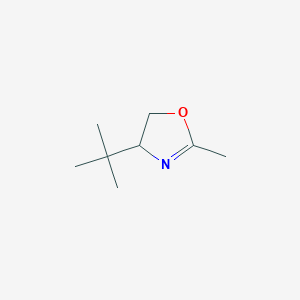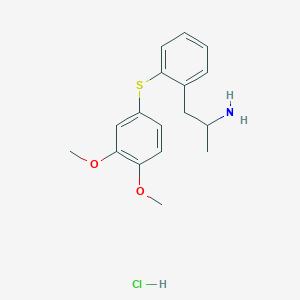
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TAK-147, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
Mechanism Of Action
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical And Physiological Effects
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neurogenesis, and the modulation of neuronal excitability. These effects are thought to contribute to the anxiolytic and antidepressant properties of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more specific and targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of mood disorders. Another area of interest is the development of more selective and potent agonists for the serotonin 5-HT1A receptor, which could lead to more effective treatments for mood disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, which could help to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, including the reaction of 3,4-dimethoxythiophenol with 2-bromoanisole, followed by the reaction with 2-bromo-4-methylphenylpropan-1-amine. The resulting product is then treated with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride hydrochloride.
Scientific Research Applications
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use in the treatment of mood disorders, such as depression and anxiety. 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
properties
CAS RN |
128959-18-2 |
|---|---|
Product Name |
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride |
Molecular Formula |
C17H22ClNO2S |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H |
InChI Key |
OHTKBSWZKZOJSL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
synonyms |
Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



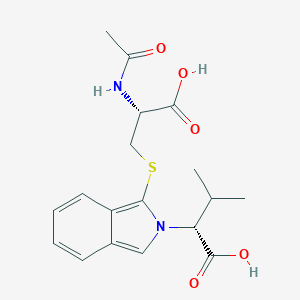
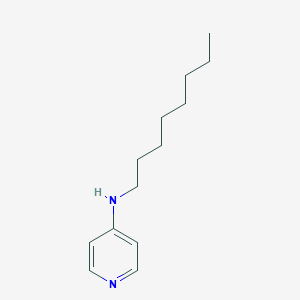
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
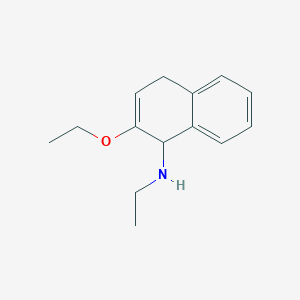
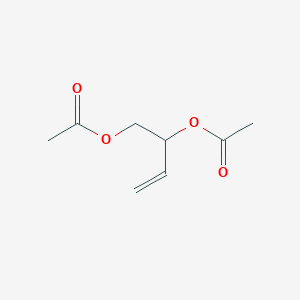
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)
